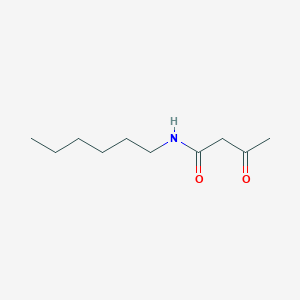

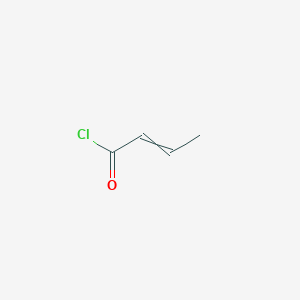

2-Butenoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

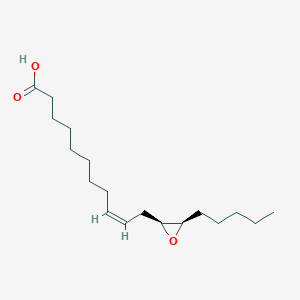

rac-Crotonoyl Chloride is an impurity in the synthesis of Dodecanedioic Acid-13C12, labelled Dodecanedioic Acid.

Mécanisme D'action

Target of Action

Crotonyl chloride, also known as 2-Butenoyl chloride, Crotonoyl chloride, (E)-2-Butenoyl chloride, or (E)-but-2-enoyl chloride, is a compound that primarily targets the respiratory system . It is used in the synthesis of α,β-unsaturated esters .

Mode of Action

It is a reactive compound that can undergo various chemical reactions, including hydration .

Biochemical Pathways

Crotonyl chloride is involved in several biochemical pathways. It is a substrate for the enzyme short-chain enoyl-CoA hydratase (ECHS1), which catalyzes the hydration of various substrates, including crotonyl-CoA . This enzyme plays a crucial role in the β-oxidation of fatty acids and the catabolism of branched-chain amino acids .

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a density of 1091 g/mL at 25 °C . It has a boiling point of 120-123 °C .

Result of Action

It is known that exposure to the compound can cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Crotonyl chloride. For instance, its reactivity can be affected by temperature and pH. It is stored at a temperature between 2-8°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

Crotonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of α,β-unsaturated esters . It interacts with various enzymes, proteins, and other biomolecules. For instance, crotonyl chloride can react with alcohols to form esters and with amines to form amides. These reactions are facilitated by enzymes such as esterases and amidases, which catalyze the formation of ester and amide bonds, respectively. The highly reactive nature of crotonyl chloride allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable products.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of crotonyl chloride can change over time due to its stability and degradation. Crotonyl chloride is sensitive to moisture and can hydrolyze to form crotonic acid and hydrochloric acid . This degradation can affect its reactivity and the outcomes of biochemical reactions. Long-term exposure to crotonyl chloride can lead to cumulative effects on cellular function, including persistent changes in gene expression and enzyme activity. In vitro and in vivo studies have shown that crotonyl chloride can have lasting effects on cellular processes, even after the compound has been degraded.

Propriétés

Numéro CAS |

10487-71-5 |

|---|---|

Formule moléculaire |

C4H5ClO |

Poids moléculaire |

104.53 g/mol |

Nom IUPAC |

but-2-enoyl chloride |

InChI |

InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2-3H,1H3 |

Clé InChI |

RJUIDDKTATZJFE-UHFFFAOYSA-N |

SMILES isomérique |

C/C=C/C(=O)Cl |

SMILES |

CC=CC(=O)Cl |

SMILES canonique |

CC=CC(=O)Cl |

Point d'ébullition |

124.5 °C |

| 10487-71-5 625-35-4 |

|

Description physique |

Pale yellow liquid with an acrid odor; [Alfa Aesar MSDS] |

Pictogrammes |

Flammable; Corrosive; Irritant |

Synonymes |

Crotonic Acid Chloride; 2-Butenoyl Chloride; β-Methylacryloyl Chloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for crotonyl chloride?

A1: Crotonyl chloride has the molecular formula C4H5ClO and a molecular weight of 104.54 g/mol. Key spectroscopic data include:

- Raman and Infrared (IR) Spectroscopy: Studies have identified characteristic vibrational frequencies for crotonyl chloride in both fluid and solid phases, allowing for conformational analysis. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural determination, especially when analyzing the products of reactions involving crotonyl chloride. []

Q2: What precautions should be taken when handling crotonyl chloride?

A3: Crotonyl chloride is a lachrymator and should be handled with caution in a well-ventilated area or under a fume hood. [] It is also corrosive and moisture-sensitive, requiring storage under inert conditions.

Q3: How is crotonyl chloride used in organic synthesis?

A4: Crotonyl chloride is primarily used as an electrophilic acylating agent. Its reactions often involve the carbonyl group, leading to the formation of amides, esters, and other carbonyl-containing compounds. [, , , , , , , , , , , , , , , , , ]

Q4: Can you provide specific examples of reactions involving crotonyl chloride?

A4: Crotonyl chloride is employed in various reactions, including:

- Friedel-Crafts Acylation: Reacts with veratrole in the presence of aluminum chloride to yield phenyl vinyl ketones. []

- Schotten-Baumann Reaction: Used to synthesize amides like N-prop-2-ynylacrylamide and N-(prop-2-ynyl)but-2-enamide by reacting with the appropriate amines. []

- Formation of β-Lactams: Reacts with imines to generate β-lactams, although yields can be low with polyaromatic imines. []

- Synthesis of α-Ketophosphonates: Reacts with trimethyl phosphite to produce hydroxyvinyl phosphonates, which serve as precursors to diphosphonates. []

Q5: Does crotonyl chloride participate in any rearrangement reactions?

A6: Yes, crotonyl chloride can undergo [, ]-sigmatropic rearrangements under specific conditions. For instance, in the reaction with enamines of 4-substituted cyclohexanones, a multiple [, ]-sigmatropic rearrangement determines the stereochemistry of the resulting adamantane derivatives. []

Q6: How do structural modifications of crotonyl chloride influence its reactivity?

A6: The presence of the α,β-unsaturated carbonyl system significantly impacts the reactivity of crotonyl chloride:

- Influence of Substituents: The methyl group on the double bond influences the stereochemistry of reactions. For example, the reaction of crotonyl chloride with enamines leads to different diastereomeric products compared to acryloyl chloride. [, ]

Q7: Have computational methods been used to study crotonyl chloride?

A7: Yes, computational techniques such as ab initio calculations have been employed to:

- Determine Barriers to Internal Rotation: Used to calculate the energy barriers associated with rotation around the C-C single bond and the C-CH3 bond in crotonyl chloride, providing insights into its conformational preferences. []

- Validate Reaction Pathways: Ab initio calculations of activation energies have been used to support proposed reaction mechanisms for the thermal decomposition of crotonyl chloride and other acyl chlorides. []

Q8: Are there specific SHE regulations regarding the use and disposal of crotonyl chloride?

A8: Due to its corrosive and lachrymatory properties, crotonyl chloride should be handled and disposed of according to local regulations for hazardous waste. It is essential to consult relevant safety data sheets (SDS) before handling and disposing of this chemical.

Q9: What are some key applications of crotonyl chloride derivatives in medicinal chemistry?

A9: Crotonyl chloride is a valuable building block for synthesizing various bioactive molecules. For example:

- Dinocap (Acaricidal Fungicide): Synthesized using crotonyl chloride, which is generated from the reaction of crotonic acid and phosgene. []

- Dacomitinib (Antitumor Drug): Crotonyl chloride is used in one of the steps in the synthesis of dacomitinib, an irreversible inhibitor of EGFR, HER2, and HER4 tyrosine kinases. [, ]

- Neratinib (Antitumor Drug): This irreversible tyrosine kinase inhibitor, used to treat certain breast cancers, is synthesized through a multi-step process involving crotonyl chloride. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.